4-Butylpiperidine
Overview
Description
4-Butylpiperidine is a chemical compound that belongs to the piperidine class, characterized by a six-membered ring containing five methylene groups and one amine nitrogen. The butyl group attached to the fourth position of the piperidine ring makes it a derivative of piperidine with potential applications in various chemical syntheses and pharmaceutical research.
Synthesis Analysis
The synthesis of 4-butylpiperidine derivatives has been explored in several studies. For instance, efficient routes to 1-tert-butyl-4-chloropiperidine have been described, with a key chlorination reaction and an innovative synthesis involving the addition of methylmagnesium chloride to a dimethyliminium salt . Additionally, the synthesis of novel 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives has been reported, highlighting the versatility of 4-butylpiperidine scaffolds in creating compounds with potential biological activity .
Molecular Structure Analysis
The molecular structure of 4-butylpiperidine derivatives has been studied using various techniques. X-ray crystallography has been used to determine the structure of related compounds, such as 1-phenyl-c-4-tert-butyl-r-cyclohexylpiperidine hydrochloride, which was found to have an axial t-butyl group . Conformational analysis of 4-tert-butylpiperidine derivatives has also been conducted, revealing details about their chair conformations and the impact of substituents on their molecular geometry .
Chemical Reactions Analysis
4-Butylpiperidine and its derivatives participate in a range of chemical reactions. For example, the synthesis of bis(4-tert-butylpyridine)bis(3,5-di-tert-butylquinone)ruthenium involved redox processes that likely involve both metal and quinone ligands . The addition of Grignard reagents to N-(1-Boc-piperidin-4-ylidene)-tert-butanesulfinyl imine for the synthesis of 4-benzyl-4-aminopiperidines is another example of the reactivity of 4-butylpiperidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-butylpiperidine derivatives are influenced by their molecular structure. The presence of tert-butyl groups can lead to sterically demanding and solubilizing effects, as seen in the synthesis and characterization of 4'-tert-butyl-2,2':6',2''-terpyridine . The conformational preferences of these compounds, such as chair or twist conformations, can affect their physical properties, such as solubility and boiling points . The electronic properties, such as charge distribution and redox behavior, are also critical and have been studied in complexes involving 4-tert-butylpiperidine derivatives .
Scientific Research Applications
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Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
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Drug Discovery
- Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
- Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
- Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
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Solar Cell Technology
- 4-tert-butylpyridine (tBP), an essential additive in hole transport layers (HTLs), could recrystallize the amorphous and defective perovskite surface layers and passivate the surfaces of perovskite solar cells (PSCs) .
- This process is significant in determining the devices’ efficiencies and stabilities .
Safety And Hazards
Future Directions
Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
properties
IUPAC Name |
4-butylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-2-3-4-9-5-7-10-8-6-9/h9-10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQSPCJCAJVNJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70534645 | |
Record name | 4-Butylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70534645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butylpiperidine | |
CAS RN |
24152-39-4 | |
Record name | 4-Butylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70534645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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